molecular formula C6H4IN3 B13670660 3-Iodo-6-methylpyrazine-2-carbonitrile

3-Iodo-6-methylpyrazine-2-carbonitrile

Cat. No.: B13670660
M. Wt: 245.02 g/mol
InChI Key: ZJGCBEOYGWXUMW-UHFFFAOYSA-N
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Description

3-Iodo-6-methylpyrazine-2-carbonitrile is an organic compound with the molecular formula C6H4IN3 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the third position, a methyl group at the sixth position, and a cyano group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methylpyrazine-2-carbonitrile typically involves the iodination of 6-methylpyrazine-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-6-methylpyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylpyrazine-2-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the iodine atom and the cyano group can influence its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyrazine-2-carbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-6-methylpyrazine-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.

    3-Chloro-6-methylpyrazine-2-carbonitrile:

Uniqueness

3-Iodo-6-methylpyrazine-2-carbonitrile is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions, such as cross-coupling. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

3-iodo-6-methylpyrazine-2-carbonitrile

InChI

InChI=1S/C6H4IN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3

InChI Key

ZJGCBEOYGWXUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C#N)I

Origin of Product

United States

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